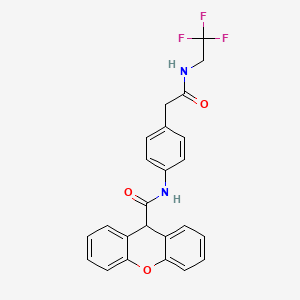

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F3N2O3/c25-24(26,27)14-28-21(30)13-15-9-11-16(12-10-15)29-23(31)22-17-5-1-3-7-19(17)32-20-8-4-2-6-18(20)22/h1-12,22H,13-14H2,(H,28,30)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHARSYGRDVOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-9H-xanthene-9-carboxamide is a compound with a complex structure that has garnered interest in medicinal chemistry and biological research. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 396.4 g/mol. The presence of a trifluoroethyl group is significant for its biological activity due to the electron-withdrawing nature of fluorine atoms, which can enhance binding affinity to various biological targets.

The compound's mechanism of action has been studied extensively through molecular docking studies that reveal interactions with specific enzyme targets. The trifluoroethyl group appears to facilitate hydrogen bonding and halogen interactions with enzyme residues, enhancing the compound's biological efficacy .

2. Inhibitory Effects

Recent studies have reported that derivatives of compounds similar to this compound exhibit moderate inhibition against key enzymes involved in inflammatory processes:

- Cyclooxygenase-2 (COX-2) : Compounds have shown IC50 values ranging from 10.4 µM to 24.3 µM against COX-2, indicating potential anti-inflammatory properties.

- Lipoxygenases (LOX) : Similar inhibitory effects were noted against LOX enzymes, which are crucial in the biosynthesis of leukotrienes involved in inflammation .

3. Cytotoxicity Studies

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. For instance:

- The MCF-7 breast cancer cell line showed significant sensitivity to the compound, with IC50 values indicating effective growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| Hek293 | 22.5 |

These results suggest that the compound may have potential as an anticancer agent .

Case Studies

In a notable study involving structurally related compounds, researchers demonstrated that modifications in the phenyl ring significantly altered biological activity. For instance:

- Compounds with halogen substitutions exhibited enhanced inhibitory effects on cholinesterases compared to their non-halogenated counterparts.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Impact on Physicochemical Properties

The trifluoroethylamino group in the target compound likely enhances lipophilicity (higher LogP) compared to methoxyethyl analogs, improving blood-brain barrier penetration.

Research Implications

- Biological Activity : While the target compound’s activity is undefined, analogs like the fluorene carboxamide (anti-HSV-2) and naphthalenecarboxamide (pesticidal) suggest diverse applications.

- Optimization Opportunities: Replacing the oxazole (in ) or piperidine (in ) with the phenyl-ethyl-trifluoroethylamino group may balance rigidity and flexibility for target engagement.

Q & A

Q. What are the recommended synthetic routes for N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-9H-xanthene-9-carboxamide, and what purification methods ensure high yield?

Answer: The synthesis typically involves a multi-step approach:

Core Formation : Construct the xanthene carboxamide scaffold via Friedel-Crafts acylation or Ullmann coupling, using 9H-xanthene-9-carboxylic acid as a starting material .

Side-Chain Introduction : Introduce the 4-(2-oxo-2-aminoethyl)phenyl moiety via nucleophilic substitution or amide coupling. The trifluoroethylamino group is incorporated using 2,2,2-trifluoroethylamine under basic conditions (e.g., DIPEA in DMF) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm final product integrity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Spectroscopic Analysis :

- 1H/13C NMR : Confirm proton environments (e.g., xanthene aromatic protons at δ 6.8–8.2 ppm, trifluoroethyl signals at δ 3.5–4.0 ppm) and carbon backbone .

- HRMS : Verify molecular ion peak ([M+H]+) with <2 ppm mass error.

- Chromatography :

- HPLC : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm; retention time consistency (±0.1 min) indicates purity .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction conditions for introducing the trifluoroethylamino group?

Answer:

- Computational Screening : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and identify transition states. This reduces trial-and-error experimentation .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) with varying dielectric constants to stabilize charged intermediates. DMF often provides optimal yield due to its high polarity .

- Catalytic Additives : Screen Lewis acids (e.g., ZnCl2) to accelerate amide bond formation. Use DoE (Design of Experiments) to evaluate temperature (60–100°C) and catalyst loading (5–20 mol%) .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., IC50 variability in kinase inhibition assays)?

Answer:

- Standardized Protocols :

- Data-Driven Analysis : Apply multivariate regression to identify confounding variables (e.g., serum concentration, incubation time). Tools like PCA (Principal Component Analysis) can isolate critical factors .

- Meta-Analysis : Aggregate datasets from public repositories (e.g., ChEMBL) and apply Fisher’s exact test to assess significance of activity trends .

Q. What in vivo models are appropriate for studying the pharmacokinetics (PK) and toxicity of this compound?

Answer:

- PK Studies :

- Toxicity Screening :

- Acute Toxicity : Follow OECD Guideline 423; monitor for respiratory distress or neurotoxicity in CD-1 mice at 50–500 mg/kg doses .

- Genotoxicity : Conduct Ames test (TA98 strain) with and without metabolic activation (S9 fraction) .

Q. How can computational methods predict the compound’s binding affinity to target proteins (e.g., kinases)?

Answer:

- Molecular Docking : Use AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., PDB 1ATP). Prioritize poses with hydrogen bonds to hinge residues (e.g., Glu91 in CDK2) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2.0 Å indicates stable binding) and MM-PBSA free energy (ΔG < −8 kcal/mol suggests high affinity) .

Data Contradiction and Optimization

Q. How should researchers address solubility limitations in biological assays?

Answer:

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS with 0.01% Tween-80 to prevent aggregation .

- pH Adjustment : Test solubility in buffers (pH 3–8). The carboxamide group may exhibit improved solubility at pH >7 due to deprotonation .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (70:30 lactide:glycolide) via solvent evaporation. Characterize particle size (DLS: 150–200 nm) and drug loading (HPLC: >80%) .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb spills with vermiculite, place in sealed containers, and dispose as hazardous waste .

- Exposure Monitoring : Conduct regular air sampling (NIOSH Method 5506) to ensure airborne concentrations remain below 1 mg/m³ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.